molecular formula C15H18N2O5 B2446521 1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone CAS No. 923106-13-2

1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone

Número de catálogo: B2446521
Número CAS: 923106-13-2
Peso molecular: 306.318
Clave InChI: QARQUHPVVTXZEL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[5-(1,4-Dioxa-8-azaspiro[45]dec-8-yl)-2-nitrophenyl]-1-ethanone is a complex organic compound characterized by its unique spirocyclic structure

Propiedades

IUPAC Name

1-[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-nitrophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-11(18)13-10-12(2-3-14(13)17(19)20)16-6-4-15(5-7-16)21-8-9-22-15/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARQUHPVVTXZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N2CCC3(CC2)OCCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-nitrobenzaldehyde with 1,4-Dioxa-8-azaspiro[4.5]decane under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as carboxylic acids.

Common Reagents and Conditions

    Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Halogens, nitrating agents.

Major Products

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound exhibits a range of biological activities, most notably as an acetylcholine antagonist . Research has shown that compounds of similar structure can significantly inhibit acetylcholine's effects on gastrointestinal motility, suggesting potential applications in treating conditions like gastric hyperacidity and gastroenteric spasms .

Key Findings:

  • Acetylcholine Antagonism: In studies, the compound demonstrated a pA value comparable to established antagonists such as atropine, indicating strong activity in reducing acetylcholine's effects on intestinal contractions .
  • Gastric Juice Secretion Inhibition: The compound has been observed to reduce gastric juice secretion in animal models, which supports its potential use in treating peptic ulcers and related disorders .

Synthetic Methodologies

The synthesis of 1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone typically involves multi-step organic reactions. The initial steps focus on forming the spirocyclic structure, followed by the introduction of functional groups that enhance biological activity.

Synthesis Example:

A common synthetic route includes:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of the nitrophenyl group via electrophilic substitution.
  • Finalization of the ethanone moiety through acylation reactions.

Therapeutic Applications

Given its pharmacological profile, this compound has potential applications in various therapeutic areas:

Potential Uses:

  • Gastrointestinal Disorders: Due to its acetylcholine antagonistic properties, it may be effective for treating conditions such as irritable bowel syndrome (IBS) and peptic ulcers.
  • Neurological Applications: The modulation of neurotransmitter systems could position this compound as a candidate for neuroprotective therapies or treatments for neurological disorders.

Case Studies and Research Findings

Several studies have investigated the effects of compounds related to this compound:

StudyObjectiveFindings
Van Rossum et al. (1963)Test acetylcholine antagonismCompound showed significant inhibition comparable to atropine .
Recent Pharmacological ReviewExplore therapeutic potentialIdentified as a candidate for gastrointestinal treatments due to its action on gastric secretions .

Mecanismo De Acción

The mechanism of action of 1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects. The spirocyclic structure allows for unique binding interactions, enhancing its specificity and potency .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone is unique due to its combination of a spirocyclic core with a nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Actividad Biológica

1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone, a compound derived from the spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C15H19N3O3
  • Molar Mass : 287.33 g/mol
  • CAS Number : 12717441

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The spirocyclic framework is known for its ability to modulate biological pathways through:

  • Receptor Binding : Compounds like this compound may act as ligands for sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems .
  • Inhibition of Enzymatic Activity : Similar derivatives have shown potential in inhibiting acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are critical in neurodegenerative disease pathways .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Studies have demonstrated that derivatives of the spirocyclic structure exhibit varying degrees of antimicrobial activity. The nitrophenyl moiety enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Neuroprotective Effects

Preliminary findings suggest that the compound may possess neuroprotective properties by modulating sigma receptor activity. This is crucial in conditions such as Alzheimer's disease, where neuroinflammation and oxidative stress play significant roles.

Antioxidant Properties

Research indicates that compounds with similar structures can exhibit antioxidant activity, potentially reducing oxidative stress in cellular models . This property is essential for protecting neurons from damage associated with various neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Sigma Receptor Ligands : A study focused on a series of piperidine compounds, including those related to this compound, found high affinity for sigma receptors (K(i) = 5.4 ± 0.4 nM) and selectivity for sigma subtypes .
  • Inhibition Studies : Research evaluating the inhibition of AChE and CA by spirocyclic compounds showed significant inhibitory effects at micromolar concentrations, indicating potential therapeutic applications in treating cognitive decline associated with neurodegenerative disorders .
  • Antioxidant Activity Assessment : In vitro studies demonstrated that analogs of the compound possess antioxidant capabilities, significantly reducing reactive oxygen species (ROS) levels in neuronal cell lines exposed to oxidative stressors.

Data Tables

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranes
NeuroprotectionSigma receptor modulation
AChE InhibitionEnzyme inhibition
AntioxidantROS reduction

Q & A

Q. What synthetic routes are reported for preparing 1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone, and how is purity validated?

The compound can be synthesized via nucleophilic substitution or coupling reactions involving the spirocyclic amine moiety. A common approach includes reacting 1,4-dioxa-8-azaspiro[4.5]decane with a nitro-substituted aryl halide precursor under basic conditions. Post-synthesis, purity is confirmed using high-performance liquid chromatography (HPLC) with UV detection and combustion elemental analysis (C, H, N) to ensure ≥95% purity. Structural validation employs 1H NMR^1 \text{H NMR} (300 MHz, CDCl3_3) and mass spectrometry (GC/MS or LC-MS) to confirm molecular weight and functional groups .

Q. What in vitro assays are recommended for initial evaluation of antimycobacterial activity?

Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis H37Rv (drug-susceptible) and multidrug-resistant (MDR) strains are critical. Use the microplate alamarBlue assay (MABA) or mycobacterial growth indicator tube (MGIT) system. Include positive controls (e.g., isoniazid, rifampicin) and validate activity with dose-response curves (IC50_{50} determination). Ensure testing under aerobic conditions with Middlebrook 7H9 media at 37°C for 7–14 days .

Advanced Questions

Q. How does this compound inhibit M. tuberculosis cell wall synthesis, and what biochemical assays confirm target engagement?

The compound likely mimics benzothiazinones (BTZs) by targeting decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a key enzyme in arabinogalactan biosynthesis. Confirm mechanism via:

  • Enzymatic assays : Measure inhibition of DprE1 activity using purified enzyme and substrate (decaprenylphosphoryl-β-D-ribose). Monitor NADH oxidation spectrophotometrically at 340 nm.
  • X-ray crystallography : Resolve co-crystal structures of the compound bound to DprE1 to identify binding interactions (e.g., covalent adduct formation with Cys387).
  • Rescue experiments : Supplement cultures with exogenous arabinogalactan precursors; growth restoration indicates target-specific inhibition .

Q. What in vivo models are suitable for efficacy studies, and how are pharmacokinetic (PK) parameters optimized?

Use murine models (BALB/c or C57BL/6) infected with M. tuberculosis via aerosol exposure. Administer the compound orally or intraperitoneally at 10–50 mg/kg/day. Assess bacterial load reduction in lungs/spleens by colony-forming unit (CFU) counts. For PK:

  • Bioavailability : Perform plasma concentration-time profiling via LC-MS/MS.
  • Metabolic stability : Use liver microsomes (human/murine) to measure half-life (t1/2_{1/2}) and intrinsic clearance.
  • Tissue penetration : Quantify compound levels in lungs using homogenized tissue extraction .

Q. How can researchers resolve discrepancies in MIC values across M. tuberculosis strains?

Discrepancies may arise from efflux pump overexpression or target mutations. Mitigate by:

  • Efflux inhibition : Co-administer verapamil (10 µM) and re-evaluate MIC.
  • Whole-genome sequencing : Compare resistant vs. susceptible strains to identify SNPs in dprE1 or regulatory regions.
  • Time-kill assays : Assess bactericidal vs. bacteriostatic activity over 0–28 days to detect delayed efficacy .

Q. What strategies prevent resistance development during long-term exposure studies?

  • Combination therapy : Pair with BTZ043 (a clinical-stage benzothiazinone) or bedaquiline to reduce resistance frequency.
  • Sub-inhibitory dosing : Monitor resistance induction by serially passaging cultures at ½ MIC for 4–8 weeks.
  • Frequency-of-resistance (FOR) assays : Calculate spontaneous mutation rates using fluctuation analysis on 7H11 agar plates .

Methodological Considerations

Q. How should researchers address solubility challenges in cell-based assays?

Use dimethyl sulfoxide (DMSO) at ≤1% (v/v) for stock solutions. For aqueous instability, employ cyclodextrin-based formulations (e.g., 2-hydroxypropyl-β-cyclodextrin) or PEG-400. Validate solubility via dynamic light scattering (DLS) and confirm absence of cytotoxicity from excipients using mammalian cell lines (e.g., Vero cells) .

Q. What analytical methods are recommended for detecting degradation products during storage?

Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with photodiode array detection (210–400 nm). For oxidative degradation, perform forced stability studies (40°C/75% RH for 4 weeks) and identify byproducts via high-resolution mass spectrometry (HRMS) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.